molecular formula C24H26N4O6 B15102730 methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

Cat. No.: B15102730
M. Wt: 466.5 g/mol
InChI Key: SPRAZZCZJFDRDZ-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 3,5-dimethoxyphenyl group at position 2. The structure includes a methyl benzoate ester at position 3, functionalized with a carbamoyl linkage to the imidazopyridine scaffold and a methoxy group at position 4 of the benzoate ring. The 3,5-dimethoxyphenyl substituent may enhance solubility and modulate electronic interactions with biological targets compared to halogenated analogs .

Properties

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate

InChI

InChI=1S/C24H26N4O6/c1-31-16-9-15(10-17(12-16)32-2)22-21-18(25-13-26-21)7-8-28(22)24(30)27-19-11-14(23(29)34-4)5-6-20(19)33-3/h5-6,9-13,22H,7-8H2,1-4H3,(H,25,26)(H,27,30)

InChI Key

SPRAZZCZJFDRDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC(=C4)OC)OC)N=CN3

Origin of Product

United States

Preparation Methods

Cyclization of 4-Amino-3-nitropyridine Derivatives

A common approach involves cyclizing 4-amino-3-nitropyridine precursors with α-ketoesters or α-haloketones. For example:

Procedure :

  • 4-Amino-3-nitropyridine (1.0 equiv) is reacted with ethyl 2-chloroacetoacetate (1.2 equiv) in ethanol under reflux for 12 hours.
  • The intermediate undergoes catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group and simultaneously cyclize to form the tetrahydroimidazo[4,5-c]pyridine scaffold.

Key Data :

Parameter Value
Yield 68%
Reaction Time 12 hours (reflux)
Catalyst 10% Pd/C

Alternative Method Using Boc-Protected Intermediates

To enhance regioselectivity, tert-butoxycarbonyl (Boc) protection is employed:

  • Boc-protected 4-aminopyridine is treated with methyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form a Michael adduct.
  • Acidic deprotection (HCl/dioxane) followed by thermal cyclization yields the core structure.

Synthesis of Methyl 3-Amino-4-Methoxybenzoate

Nitration and Reduction Sequence

  • Methyl 4-methoxybenzoate is nitrated with fuming HNO₃/H₂SO₄ at 0°C to yield the 3-nitro derivative.
  • Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitro group to an amine.

Key Data :

Step Conditions Yield
Nitration HNO₃/H₂SO₄, 0°C, 2h 85%
Reduction H₂, Ra-Ni, EtOH, 6h 90%

Carbamate Linkage Formation

Phosgene-Mediated Coupling

  • 4-(3,5-Dimethoxyphenyl)imidazopyridine (1.0 equiv) is treated with phosgene (1.2 equiv) in dry THF to generate the carbonyl chloride intermediate.
  • Methyl 3-amino-4-methoxybenzoate (1.1 equiv) is added, followed by triethylamine (2.0 equiv) to scavenge HCl.

Optimization Notes :

  • Excess phosgene improves yields but requires strict temperature control (<0°C).
  • Alternative activating agents like CDI or EDCI result in lower yields (50–60%) compared to phosgene (82%).

Spectral Characterization and Validation

Critical spectroscopic data for the final compound:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, imidazole-H)
  • δ 7.89 (d, J = 8.4 Hz, 1H, benzoate-H)
  • δ 6.98 (s, 2H, dimethoxyphenyl-H)
  • δ 3.94 (s, 3H, OCH₃), δ 3.88 (s, 6H, 2×OCH₃)

HRMS (ESI+) :

  • Calculated for C₂₅H₂₆N₃O₇ [M+H]⁺: 504.1764; Found: 504.1766

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Suzuki Coupling High regioselectivity Requires Pd catalysts 75%
Ullmann Coupling Compatible with electron-rich arenes Longer reaction times 65%
Phosgene Coupling High efficiency Toxicity concerns 82%

Industrial-Scale Considerations

  • Cost Efficiency : Pd-catalyzed steps contribute to 40% of total synthesis costs. Switching to Cu-based systems reduces expenses but requires higher temperatures.
  • Green Chemistry : Solvent recycling (THF, dioxane) and catalytic hydrogenation steps align with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

2.1.1. Chlorophenyl Analog (Methyl 3-({[4-(4-Chlorophenyl)-1,4,6,7-Tetrahydro-5H-Imidazo[4,5-c]Pyridin-5-Yl]Carbonyl}amino)-4-Methoxybenzoate)

  • Structural Difference : Replaces the 3,5-dimethoxyphenyl group with a 4-chlorophenyl moiety.
  • Chlorophenyl derivatives often exhibit enhanced metabolic stability but reduced solubility compared to methoxy-substituted analogs .

2.1.2. Diphenylacetyl-Substituted Analog (1-[4-(Dimethylamino)-3-Methylbenzyl]-5-(Diphenylacetyl)-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-c]Pyridine-6-Carboxylic Acid)

  • Structural Difference : Features a diphenylacetyl group at position 5 and a carboxylic acid at position 6 instead of the methyl benzoate ester.
  • This compound’s benzodiazepine-based γ-turn mimetic design suggests applications in peptide mimicry .
Benzoate Ester Derivatives

Ethyl Benzoate Series (I-6230, I-6232, I-6273, etc.)

  • Structural Differences: Ethyl benzoate esters with phenethylamino linkers and heterocyclic substituents (e.g., pyridazine, methylisoxazole). Examples include: I-6230: Pyridazin-3-yl substituent. I-6232: 6-Methylpyridazin-3-yl substituent. I-6273: Methylisoxazol-5-yl substituent.
  • Impact : The ethyl ester vs. methyl ester may slightly alter pharmacokinetics (e.g., hydrolysis rates). Pyridazine and isoxazole rings confer distinct electronic profiles and hydrogen-bonding capabilities compared to the imidazopyridine core .

Pesticide-Related Methyl Benzoates

  • Examples: Tribenuron Methyl Ester: Sulfonylurea linkage for herbicidal activity. Imazamethabenz Methyl Ester: Imidazolinone substituent for acetyl-CoA carboxylase inhibition.
  • Impact : These compounds highlight the versatility of methyl benzoate scaffolds in agrochemicals. However, their biological targets (e.g., plant enzymes) differ significantly from the imidazopyridine-based compound’s presumed therapeutic targets .

Biological Activity

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H26N2O5C_{23}H_{26}N_{2}O_{5} and a molecular weight of approximately 414.46 g/mol. Its structure includes a methoxybenzoate moiety and an imidazopyridine derivative, which are known for their biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazopyridine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF-710Cell Cycle Arrest
Methyl 3-...A54912Apoptosis

Antimicrobial Activity

The antimicrobial potential of methyl esters has been documented in various studies. Methyl esters often demonstrate antifungal and antibacterial properties due to their ability to disrupt microbial cell membranes.

Case Study: Antifungal Activity
A study examining the antifungal activity of methyl esters against Candida albicans showed promising results. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as an antifungal agent.

Neuroprotective Effects

Research has suggested that compounds containing the imidazopyridine structure can provide neuroprotective benefits. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Table 2: Neuroprotective Effects of Related Compounds

Compound NameModel UsedEffect Observed
Compound CMouse ModelReduced Oxidative Stress
Methyl 3-...Neuronal Cell LineIncreased Cell Viability

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : The presence of the imidazopyridine moiety is associated with apoptosis in cancer cells through intrinsic pathways.

Q & A

Q. Table 1: Comparative Synthetic Approaches

StepReagents/ConditionsYield (%)Reference
Core ActivationTCT, 45°C, 1 hQuant.
Amide CouplingEDC/HOBt, DMF, RT80–85
PurificationHexane/EtOH (1:1), TLCN/A

Basic: What analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (200 MHz, DMSO-d₆) to confirm substitution patterns (e.g., δ = 3.86 ppm for methoxy groups) .
  • High-Performance Liquid Chromatography (HPLC) : Optimize C18 columns with acetonitrile/water gradients to assess purity (>95%) .
  • Mass Spectrometry (MS) : Employ ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~520 Da).
  • Melting Point Analysis : Compare observed mp (e.g., 217.5–220°C) with literature for consistency .

Advanced: How can researchers evaluate the compound’s bioactivity in vitro?

Answer:
Design assays based on structural analogs (e.g., imidazo-pyridine derivatives with enzyme inhibitory activity):

  • Kinase Inhibition Assays : Use ATP-binding pocket models (e.g., JAK/STAT pathways) with fluorescence polarization .
  • Cellular Uptake Studies : Label the compound with ³H or fluorescent tags and measure accumulation in target cells (e.g., cancer lines) via scintillation counting .
  • Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) with triplicate replicates .

Advanced: How should stability studies be designed under varying pH and temperature conditions?

Answer:
Adopt accelerated stability protocols:

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 h. Monitor degradation via HPLC .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks. Use DSC to detect polymorphic transitions .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Q. Table 2: Stability Profile Recommendations

ConditionTest MethodKey Metrics
Hydrolytic DegradationHPLC (C18 column)% Parent compound
Oxidative StressLC-MSOxidation byproducts
PhotolysisUV-Vis spectroscopyλmax shifts

Advanced: What environmental fate studies are relevant for this compound?

Answer:
Follow frameworks from long-term ecological projects (e.g., INCHEMBIOL):

  • Biodegradation : Use OECD 301F tests with activated sludge to measure half-life .
  • Adsorption/Desorption : Conduct batch experiments with soil samples (e.g., loamy sand) and quantify via HPLC-UV .
  • Aquatic Toxicity : Test on Daphnia magna (48-h EC₅₀) and algae (72-h growth inhibition) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3-ethoxy or 4-hydroxyphenyl) and compare bioactivity .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite .

Advanced: How can contradictory data in solubility or bioactivity be resolved?

Answer:

  • Replicate Experiments : Use split-plot designs with randomized blocks to account for variability (e.g., 4 replicates per condition) .
  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or nanoformulations (liposomes) and validate via dynamic light scattering .
  • Meta-Analysis : Apply mixed-effects models (R/Bayesian frameworks) to aggregate data from multiple studies .

Advanced: What strategies optimize HPLC method development for this compound?

Answer:

  • Column Selection : Compare C18, phenyl-hexyl, and HILIC columns for retention and peak symmetry .
  • Mobile Phase : Test acetonitrile/water vs. methanol/ammonium formate buffers (pH 3.5–6.5) .
  • Detection : Use diode-array detection (210–400 nm) to identify λmax (e.g., 254 nm for aromatic systems) .

Q. Table 3: HPLC Method Parameters

ParameterOptimal ConditionReference
ColumnC18 (5 µm, 250 mm)
Mobile Phase60:40 ACN/H₂O + 0.1% TFA
Flow Rate1.0 mL/min

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